Whitepaper: The Core Mechanism of Action of SR9011 in Skeletal Muscle
Whitepaper: The Core Mechanism of Action of SR9011 in Skeletal Muscle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SR9011 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[3] In skeletal muscle, the activation of Rev-Erb by SR9011 does not involve modulation of androgen receptors but instead initiates a cascade of transcriptional repression that profoundly impacts energy homeostasis, mitochondrial function, and substrate metabolism.[4] This leads to marked improvements in exercise endurance, increased oxidative capacity, and enhanced glucose and lipid utilization.[5][6] This document provides a detailed technical overview of the molecular mechanisms of SR9011 in skeletal muscle, summarizes key quantitative findings from preclinical studies, outlines common experimental protocols, and visualizes the core signaling pathways.
Introduction to SR9011 and the Rev-Erb Nuclear Receptors
SR9011 is a research compound developed by The Scripps Research Institute, initially investigated for its ability to modulate the body's internal clock.[7][4] It is classified as a Rev-Erb agonist.[8] The Rev-Erb proteins (Rev-Erbα and Rev-Erbβ) are members of the nuclear receptor superfamily that function as transcriptional repressors.[3][9] They are integral to the negative feedback loop of the molecular clock; by binding to specific DNA sequences, they repress the transcription of key clock genes, most notably Bmal1.[2][10] Rev-Erbα is highly expressed in tissues with high metabolic activity, including the liver, adipose tissue, and skeletal muscle.[1][8] By pharmacologically activating these receptors, SR9011 provides a powerful tool to investigate the link between the circadian clock and metabolic regulation.
Core Molecular Mechanism of SR9011
The primary mechanism of action for SR9011 is its binding to and activation of the Rev-Erbα/β receptors.[1] Unlike many nuclear receptors that require heterodimerization, Rev-Erb typically binds to DNA as a monomer. Its activation by a ligand like SR9011 enhances its ability to recruit co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), which in turn recruits histone deacetylases (HDACs).[3] This complex leads to chromatin condensation and transcriptional repression of target genes.[3]
A primary target of Rev-Erb-mediated repression is the Bmal1 gene, a master regulator of the circadian clock.[7][4] By suppressing Bmal1, SR9011 can effectively alter the circadian rhythm of gene expression in various tissues.[11] Beyond its role in the clock, Rev-Erb directly regulates a suite of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammation.[6][11]
Key Signaling Pathways in Skeletal Muscle
In skeletal muscle, SR9011's activation of Rev-Erb orchestrates a shift towards a more oxidative and less glycolytic metabolic profile, primarily through the following interconnected pathways.
Mitochondrial Biogenesis and Function
A cornerstone of SR9011's effect in skeletal muscle is the significant increase in mitochondrial content.[7][6][12] This is achieved through the modulation of pathways that control the lifecycle of mitochondria. Overexpression of Rev-Erbα in myocyte cell cultures has been shown to increase mitochondrial content and activity by modulating the AMP-activated protein kinase (AMPK) pathway.[13] AMPK is a master regulator of cellular energy homeostasis, and its activation stimulates mitochondrial biogenesis.[14][15] The increased number of mitochondria enhances the muscle's oxidative capacity, allowing for more efficient energy production and greater endurance.[5]
Glucose and Fatty Acid Oxidation
SR9011 treatment promotes a metabolic shift towards the utilization of both glucose and fatty acids for energy.[16][6] Gene expression analyses in mice treated with SR9011 revealed an amplified circadian expression of genes involved in fatty acid and glucose oxidation in skeletal muscle.[16] Key upregulated genes include:
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Carnitine palmitoyltransferase 1b (Cpt1b): A rate-limiting enzyme in fatty acid oxidation.
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Uncoupling protein 3 (Ucp3): Involved in energy expenditure.
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Peroxisome proliferator-activated receptor gamma coactivator 1-beta (Ppargc1b): A regulator of mitochondrial biogenesis and metabolism.
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Pyruvate kinase M2 (Pkm2) and Hexokinase 1 (Hk1): Key enzymes in the glycolytic pathway.[17]
This coordinated upregulation indicates an enhanced capacity for both breaking down fats and processing glucose to meet energy demands, contributing to increased endurance and reduced fat storage.[16][17]
Autophagy Regulation
Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, which is essential for muscle homeostasis.[18][19] The Rev-Erbα pathway has been shown to modulate autophagy in conjunction with mitochondrial biogenesis to maintain cellular quality control.[20] While the precise role of SR9011 in muscle autophagy is still under investigation, some studies in other cell types have shown that Rev-Erb agonists can inhibit autophagy, which precedes the induction of apoptosis in cancer cells.[21]
Quantitative Data Summary
The effects of SR9011 have been quantified in several preclinical models. The tables below summarize key findings.
Table 1: In Vivo Effects of SR9011 in Mice
| Parameter | Species/Model | Dosage & Duration | Result | Reference |
|---|---|---|---|---|
| Weight & Fat Mass | BALB/c Mice | 100 mg/kg, i.p., b.i.d., 12 days | Weight loss and decreased fat mass | [16] |
| Oxygen Consumption (VO2) | C57BL/6 Mice | 100 mg/kg, i.p., b.i.d., 10 days | 5% increase in VO2 | [16][11] |
| Locomotor Activity | C57BL/6 Mice | 100 mg/kg, i.p., b.i.d., 10 days | 15% decrease in total movement | [16][11] |
| Running Capacity | Animal Models | Not specified | ~50% increase |[7][4] |
Table 2: In Vitro Potency of Rev-Erb Agonists
| Compound | Assay | Target | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| SR9011 | Bmal1 Promoter Luciferase Reporter | Rev-Erbα | 620 nM | [11] |
| SR9009 | Bmal1 Promoter Luciferase Reporter | Rev-Erbα | 710 nM | [11] |
| SR9011 | Cell-based assays (Microglia) | Rev-Erbα | Effective at 5 µM |[10] |
Key Experimental Methodologies
The elucidation of SR9011's mechanism of action relies on a combination of in vivo and in vitro experimental protocols.
In Vivo Animal Studies
A common protocol involves administering SR9011 to mice to observe systemic and tissue-specific effects.
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Animal Model: Typically male C57BL/6 or BALB/c mice, 8-12 weeks of age.
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Acclimation: Animals are housed under a strict 12-hour light/12-hour dark cycle for at least one week before the experiment.
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Compound Administration: SR9011 is dissolved in a vehicle (e.g., DMSO, PEG400, Tween 80) and administered via intraperitoneal (i.p.) injection. A typical dose is 100 mg/kg, often given twice daily (b.i.d.) at the start of the light (CT0) and dark (CT12) cycles.[16][11]
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Metabolic Monitoring: Mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS). This system continuously measures oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[11]
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Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat and lean mass at the beginning and end of the study.[16]
In Vitro Cellular Assays
Cell-based assays are crucial for dissecting the direct molecular effects of SR9011 on muscle cells.
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Cell Culture: Murine C2C12 myoblasts are a common model system. They are cultured and differentiated into myotubes to simulate mature muscle fibers.
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Rev-Erb Activity Assay: A mammalian two-hybrid assay is used to quantify the interaction between Rev-Erbα and its co-repressor NCoR. HEK-293T cells are co-transfected with plasmids encoding a GAL4-DNA-binding-domain fused to Rev-Erbα and a VP16-activation-domain fused to NCoR, along with a luciferase reporter gene. Treatment with SR9011 enhances the Rev-Erb/NCoR interaction, driving luciferase expression.[22][23]
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Metabolic Flux Analysis: A Seahorse XFe Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of myotubes in real-time. This provides direct insight into mitochondrial respiration and glycolysis, respectively. Cells are treated with SR9011 for a set period (e.g., 12-24 hours) before analysis.[10]
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Gene Expression Analysis: Differentiated myotubes are treated with various concentrations of SR9011. After treatment, RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) to measure the expression levels of target genes like Bmal1, Cpt1b, Ucp3, etc.[11]
Conclusion
SR9011 exerts its powerful metabolic effects in skeletal muscle through the direct agonism of the nuclear receptors Rev-Erbα and Rev-Erbβ. This activation leads to the transcriptional repression of core clock components and a direct reprogramming of metabolic gene expression. The resulting phenotype is characterized by a significant increase in mitochondrial biogenesis, enhanced oxidative metabolism of glucose and lipids, and a remarkable improvement in physical endurance. The data gathered from extensive preclinical research highlight the Rev-Erb axis as a promising therapeutic target for metabolic diseases and conditions characterized by limited exercise capacity. Further research is required to translate these findings into safe and effective clinical applications.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sonwuapi.com [sonwuapi.com]
- 5. spacecoastdaily.com [spacecoastdaily.com]
- 6. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. muscleandbrawn.com [muscleandbrawn.com]
- 8. nanotechproject.org [nanotechproject.org]
- 9. Rev-Erb co-regulates muscle regeneration via tethered interaction with the NF-Y cistrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sonwuapi.com [sonwuapi.com]
- 13. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 18. Autophagy in Skeletal Muscle Homeostasis and in Muscular Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Autophagy in Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PubMed [pubmed.ncbi.nlm.nih.gov]
